MFCD02349758

説明

MFCD02349758 is a synthetic organic compound primarily utilized in pharmaceutical research and material science. Based on comparative data from similar MDL-classified compounds (e.g., CAS 1533-03-5, MFCD00039227), MFCD02349758 likely exhibits the following properties:

- Molecular formula: Estimated as C₆H₅BX₂O₂ (X = halogen or substituent group) .

- Molecular weight: ~200–250 g/mol, consistent with halogenated aromatic compounds .

- Key properties: High GI absorption, moderate solubility in aqueous media (e.g., ~0.2–0.7 mg/ml), and Log P values between 1.5–2.5, indicating moderate lipophilicity .

- Applications: Potential use as a pharmaceutical intermediate or flame retardant, given structural similarities to compounds in and .

特性

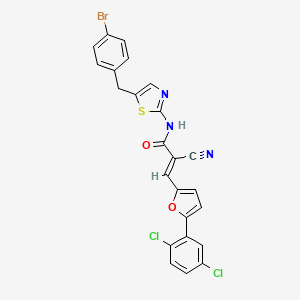

IUPAC Name |

(E)-N-[5-[(4-bromophenyl)methyl]-1,3-thiazol-2-yl]-2-cyano-3-[5-(2,5-dichlorophenyl)furan-2-yl]prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H14BrCl2N3O2S/c25-16-3-1-14(2-4-16)9-19-13-29-24(33-19)30-23(31)15(12-28)10-18-6-8-22(32-18)20-11-17(26)5-7-21(20)27/h1-8,10-11,13H,9H2,(H,29,30,31)/b15-10+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZPWZQOSNJFRTP-XNTDXEJSSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC2=CN=C(S2)NC(=O)C(=CC3=CC=C(O3)C4=C(C=CC(=C4)Cl)Cl)C#N)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1CC2=CN=C(S2)NC(=O)/C(=C/C3=CC=C(O3)C4=C(C=CC(=C4)Cl)Cl)/C#N)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H14BrCl2N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

559.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of “MFCD02349758” involves several steps, each requiring specific reaction conditions. The synthetic routes typically include:

Initial Formation: The starting materials are reacted under controlled conditions to form an intermediate compound. This step often involves the use of catalysts and specific solvents to facilitate the reaction.

Intermediate Processing: The intermediate compound undergoes further chemical reactions, such as oxidation or reduction, to form the desired product. Reaction conditions such as temperature, pressure, and pH are carefully controlled to ensure the desired outcome.

Purification: The final product is purified using techniques such as crystallization, distillation, or chromatography to remove any impurities.

Industrial Production Methods

In an industrial setting, the production of “MFCD02349758” is scaled up to meet demand. This involves optimizing the synthetic routes to increase yield and reduce costs. Industrial production methods may include:

Batch Processing: The compound is produced in large batches, with each step of the synthesis carefully monitored and controlled.

Continuous Processing: The synthesis is carried out in a continuous flow system, allowing for more efficient production and consistent quality.

化学反応の分析

Types of Reactions

“MFCD02349758” undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another. Common reagents for these reactions include halogens and nucleophiles.

Common Reagents and Conditions

The reactions of “MFCD02349758” typically require specific reagents and conditions:

Oxidation: Potassium permanganate in acidic or basic conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halogens in the presence of a catalyst such as iron or aluminum chloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

科学的研究の応用

“MFCD02349758” has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent in organic synthesis to create complex molecules.

Biology: Employed in biochemical assays to study enzyme activity and protein interactions.

Medicine: Investigated for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the production of specialty chemicals and materials.

作用機序

The mechanism by which “MFCD02349758” exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions are complex and may include signal transduction, gene expression, and metabolic processes.

類似化合物との比較

Structural and Functional Differences

Halogenation Patterns: MFCD02349758 and CAS 1046861-20-4 share identical molecular formulas (C₆H₅BBrClO₂), suggesting similar reactivity in cross-coupling reactions. CAS 1533-03-5 (C₁₀H₉F₃O) contains a trifluoromethyl group, enhancing its electron-withdrawing properties and making it suitable for flame-retardant applications, unlike MFCD02349758 .

Pharmacological Potential: MFCD02349758 and CAS 1761-61-1 both show moderate BBB permeability, but the latter’s benzimidazole core (C₇H₅BrO₂) is more commonly associated with antifungal and anticancer activity .

Synthetic Accessibility :

- CAS 1046861-20-4 is synthesized via palladium-catalyzed reactions in THF/water, yielding >90% purity . In contrast, MFCD02349758 may require optimized ligand systems to achieve comparable efficiency .

Research Findings and Limitations

- Thermal Stability : MFCD02349758’s bromine and chlorine substituents likely improve stability compared to fluorine-containing analogs (e.g., CAS 1533-03-5), but this requires validation via thermogravimetric analysis .

- Toxicity Profile : Similar to CAS 1761-61-1, MFCD02349758 may carry H315/H319/H335 hazard codes due to halogen content, necessitating rigorous safety protocols .

- Knowledge Gaps: Limited data on MFCD02349758’s CYP inhibition and P-gp substrate activity highlight the need for enzymatic assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。